molecular formula C13H11NO2S B169613 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene CAS No. 128924-07-2

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Cat. No. B169613
CAS RN: 128924-07-2
M. Wt: 245.3 g/mol
InChI Key: PLIRLGHOMAFEIB-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, also known as p-Methylthio-4-nitrobenzene, is an organic compound with the chemical formula C13H11NO2S. It is a yellow crystalline powder that is commonly used in scientific research. This compound is an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Crystal Engineering and Molecular Arrangement

Crystal Structure Analysis (2013) The crystal structure of polysubstituted benzene variants, including nitro and methyl groups, was studied. The arrangement of these substituents affects the molecular orientation and crystal packing, which can be essential for understanding the solid-state properties of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene. This research also sheds light on intermolecular hydrogen bonding patterns (Wan-qiang Zhang, 2013).

Chemical Synthesis and Reactions

Synthesis of Related Compounds (2019) The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a compound with a methylsulfanyl group similar to the one in this compound, was explored. The methods and yields presented could provide insights into the synthetic routes applicable to related compounds (D. Lomov, 2019).

Mononitration of Related Compounds (2016) An efficient process for the nitration of 1-methyl-4-(methylsulfonyl)benzene was developed, showcasing a method that could potentially be adapted for the nitration of similar structures, such as this compound. The process minimized byproducts and optimized yield, which could be relevant for the chemical modification of this compound (Zhiqun Yu et al., 2016).

properties

IUPAC Name

1-(4-methylsulfanylphenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIRLGHOMAFEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563967
Record name 4-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128924-07-2
Record name 4-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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